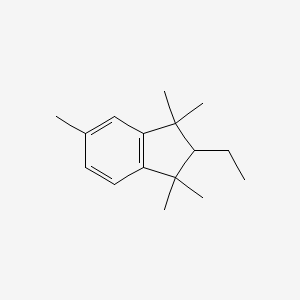
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt is a chemical compound with the molecular formula C17H12NNaO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring system, a carboxamide group, and a phenyl group, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt typically involves the condensation of 2-hydroxy-3-naphthoic acid with aniline in the presence of a condensing agent such as phosphorus trichloride. The reaction is carried out in a solvent like chlorobenzene or toluene. The process involves neutralization, distillation, filtration, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, amines, alcohols, and quinones. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a coupling component in the synthesis of azo dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: This compound has a similar structure but with a methyl group on the phenyl ring.
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-: This derivative contains methoxy groups on the phenyl ring.
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: This compound features a naphthalenyl group instead of a phenyl group.
Uniqueness
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its monosodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
68556-06-9 |
|---|---|
Molecular Formula |
C17H12NNaO2 |
Molecular Weight |
285.27 g/mol |
IUPAC Name |
sodium;3-(phenylcarbamoyl)naphthalen-2-olate |
InChI |
InChI=1S/C17H13NO2.Na/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14;/h1-11,19H,(H,18,20);/q;+1/p-1 |
InChI Key |
JKGIEFOEBSORIY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
Related CAS |
92-77-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
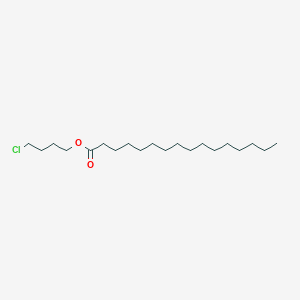
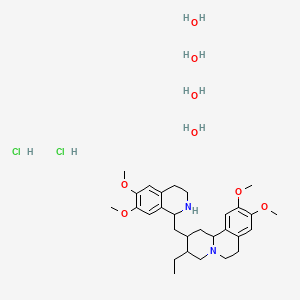


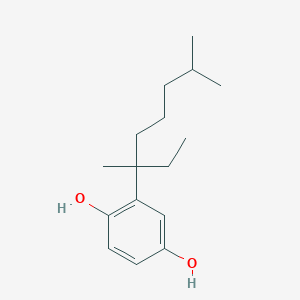
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)

![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)
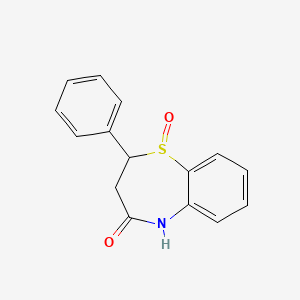

![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
